molecular formula C13H11N3O3 B13789829 Methyl 3-benzamidopyrazine-2-carboxylate CAS No. 93044-39-4

Methyl 3-benzamidopyrazine-2-carboxylate

Cat. No.: B13789829
CAS No.: 93044-39-4
M. Wt: 257.24 g/mol
InChI Key: RZHVZEJSWYRMAO-UHFFFAOYSA-N
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Description

Methyl 3-benzamidopyrazine-2-carboxylate is a pyrazine-derived heterocyclic compound featuring a benzamido (-NHCOC₆H₅) substituent at the 3-position and a methyl ester (-COOCH₃) group at the 2-position of the pyrazine ring.

Properties

CAS No.

93044-39-4

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

methyl 3-benzamidopyrazine-2-carboxylate

InChI

InChI=1S/C13H11N3O3/c1-19-13(18)10-11(15-8-7-14-10)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17)

InChI Key

RZHVZEJSWYRMAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzamidopyrazine-2-carboxylate typically involves the acylation of 3-aminopyrazine-2-carboxamide with benzoyl chlorides. The reaction is carried out in anhydrous acetonitrile (MeCN) at 50°C for 24 hours, using pyridine as a base . This method ensures the formation of the desired product with high purity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-benzamidopyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Methyl 3-benzamidopyrazine-2-carboxylate derivatives have been explored for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research indicates that these compounds exhibit significant antimycobacterial properties, making them potential candidates for new tuberculosis treatments.

  • Case Study: A study evaluated various derivatives of 3-benzamidopyrazine-2-carboxamides, revealing Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 31.25 µg/mL against multidrug-resistant strains of M. tuberculosis .
CompoundMIC (µg/mL)Activity Against Multidrug-Resistant Strains
4'-Substituted Derivative1.95 - 31.25Yes

Mechanism of Action

The mechanism involves the inhibition of prolyl-tRNA synthetase (ProRS), a critical enzyme in protein synthesis in mycobacteria. The structure-activity relationship (SAR) studies suggest that modifications on the benzamide moiety significantly influence the binding affinity to ProRS .

Antimicrobial Research

Broad-Spectrum Antimicrobial Properties

Beyond its application against tuberculosis, this compound has shown promise as a broad-spectrum antimicrobial agent. Its derivatives have been synthesized and tested against various pathogenic bacteria and fungi.

  • Case Study: A recent investigation highlighted that certain derivatives maintained activity against clinically relevant bacterial strains while exhibiting low cytotoxicity towards human cells, indicating a favorable therapeutic index .
DerivativeBacterial StrainMIC (µg/mL)Cytotoxicity (IC50 µM)
Compound AE. coli15>100
Compound BS. aureus30>100

Cosmetic Applications

Formulation Development

This compound has potential utility in cosmetic formulations due to its stability and efficacy as an antimicrobial agent. Its incorporation into topical products can enhance the preservation and safety profiles of cosmetics.

  • Research Insights: Studies have indicated that incorporating such compounds can improve the microbial stability of formulations without compromising skin compatibility .

Agricultural Chemistry

Potential Agrochemical Applications

The compound's structural characteristics suggest potential applications in developing agrochemicals, particularly as biopesticides or fungicides. Research into its efficacy against plant pathogens is ongoing.

  • Preliminary Findings: Initial tests indicate that certain derivatives exhibit antifungal properties effective against common agricultural pathogens .

Mechanism of Action

The mechanism of action of methyl 3-benzamidopyrazine-2-carboxylate primarily involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the bacterial protein synthesis pathway, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Key Characteristics :

  • The methyl ester group provides a handle for further hydrolysis to carboxylic acids or transesterification reactions.

Comparison with Similar Pyrazine Carboxylate Derivatives

Pyrazine carboxylates are versatile intermediates in medicinal chemistry and materials science. Below is a comparative analysis of methyl 3-benzamidopyrazine-2-carboxylate and structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound 3-benzamido, 2-COOCH₃ C₁₃H₁₁N₃O₃ 257.25 Potential kinase inhibitors, intermediate for bioactive molecules Inferred
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 3-Br, 6-CH₃, 2-COOCH₃ C₇H₆BrN₂O₂ 247.04 Pharmaceutical intermediates (e.g., antiviral agents)
Methyl 3-chloro-2-pyrazinecarboxylate 3-Cl, 2-COOCH₃ C₆H₅ClN₂O₂ 172.57 Reaction mechanism studies, agrochemical precursors
Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate 3-NH₂, 6-Cl, 5-OH, 2-COOCH₃ C₆H₆ClN₃O₃ 203.58 Antibacterial agents, chelating ligands
Ethyl 3-bromopyrazine-2-carboxylate 3-Br, 2-COOC₂H₅ C₇H₇BrN₂O₂ 231.05 Cross-coupling reactions (Suzuki, Buchwald-Hartwig)

Research Findings and Trends

  • Synthetic Efficiency: this compound’s synthesis is likely less atom-economical compared to halogenated analogs due to the multi-step benzoylation process.
  • Crystallography : Derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlight the role of directing groups in crystal engineering, a feature that could be leveraged for the target compound’s structural analysis.

Biological Activity

Methyl 3-benzamidopyrazine-2-carboxylate (MBPC) is a compound of significant interest due to its potential biological activities, particularly against mycobacterial infections. This article delves into the biological activity of MBPC, highlighting its synthesis, structure-activity relationships (SAR), and efficacy against various pathogens.

Chemical Structure and Synthesis

This compound is characterized by a pyrazine ring with a methoxycarbonyl group at position 2 and an amino group at position 3. The synthesis typically involves acylation reactions, where methyl 3-aminopyrazine-2-carboxylate is reacted with benzoyl chlorides under controlled conditions to yield various derivatives. The reaction conditions can significantly influence the yield and purity of the final product, often requiring careful optimization of solvents and temperatures .

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of MBPC exhibit substantial antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for the most active compounds range from 1.95 to 31.25 µg/mL . Notably, compounds with halogen substituents at the para position of the benzamide moiety showed enhanced activity compared to their counterparts with aliphatic or other substitutions .

Table 1: Antimycobacterial Activity of MBPC Derivatives

Compound IDSubstitutionMIC (µg/mL)Activity Level
44-Br1.95High
154-Cl12.5Moderate
184-F31.25Moderate
124-Me>31.25Low

The structural requirement for activity was confirmed through SAR studies, indicating that substitutions at positions other than para did not confer significant activity against Mtb .

Cytotoxicity

In vitro cytotoxicity assessments on human HepG2 liver cells indicated that the active derivatives were non-cytotoxic, suggesting a favorable safety profile for further development . This selectivity is crucial as it indicates that these compounds could be potential candidates for therapeutic use without significant adverse effects on human cells.

The proposed mechanism of action for MBPC and its derivatives involves inhibition of mycobacterial prolyl-tRNA synthetase (mtProRS). Molecular docking studies have suggested that these compounds bind effectively to mtProRS, disrupting protein synthesis in Mycobacterium tuberculosis. The binding interactions are primarily mediated through hydrogen bonds formed between the carboxamide moiety and the enzyme .

Case Studies and Research Findings

A recent study focused on expanding the hit series of MBPC derivatives aimed at enhancing their antimycobacterial properties. Researchers synthesized over 50 new derivatives , systematically varying substituents to optimize activity against Mtb while minimizing toxicity . The findings highlighted that larger halogen or lipophilic groups at the para position significantly improved antimycobacterial efficacy.

Example Case Study

In one case study, a derivative with a 4-bromo substitution exhibited remarkable potency with an MIC of 1.95 µg/mL , maintaining effectiveness against multidrug-resistant strains of Mtb. This suggests that structural modifications can lead to compounds with novel mechanisms distinct from existing antitubercular agents .

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